4-Amino-2-chloro-6-morpholinopyridine
Overview
Description
4-Amino-2-chloro-6-morpholinopyridine (ACMP) is a chemical compound that has attracted a lot of attention in the scientific community due to its numerous properties. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .
Molecular Structure Analysis
The molecular formula of 4-Amino-2-chloro-6-morpholinopyridine is C9H12ClN3O, and it has a molecular weight of 213.67 g/mol . The InChI code is 1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) .Physical And Chemical Properties Analysis
4-Amino-2-chloro-6-morpholinopyridine is a white to light yellow crystalline powder . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
Polymorphism and Structural Analysis
4-Amino-2-chloro-6-morpholinopyrimidine, a related compound, demonstrates polymorphism, exhibiting different crystalline forms based on the solvent used during crystallization. This characteristic is vital in understanding the compound's physical and chemical properties, impacting its applications in materials science and pharmaceuticals (Bowes et al., 2003).
Chemical Synthesis and Reactivity
The compound has been utilized in the synthesis of various chemical structures. For instance, its reactivity with different agents leads to the formation of complex molecular structures, which are crucial in the development of new materials and drugs. This includes its use in creating pyrimidines and pyridines, which are core structures in many pharmaceuticals (Al-Issa, 2012).
Biological Applications
In the realm of biology, derivatives of 4-Amino-2-chloro-6-morpholinopyridine have shown potential in insecticide development. Specific derivatives exhibit significant insecticidal activities, which could be leveraged in agricultural practices to control pest populations (Bakhite et al., 2014).
Applications in Material Science
The compound's derivatives have been explored in the field of material science, particularly in the development of fluorescent chemosensors. These chemosensors have potential applications in detecting hazardous substances, demonstrating the versatility of 4-Amino-2-chloro-6-morpholinopyridine in creating materials with specific, sensitive detection capabilities (Cai et al., 2017).
Pharmacological Research
In pharmacological research, the compound has been used to synthesize various bioactive molecules. For example, it has been employed in creating compounds with potential anti-inflammatory, analgesic, and antibacterial activities. This underscores its importance in medicinal chemistry as a building block for developing new therapeutic agents (Hussein et al., 2011).
properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPHZNMJNGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-6-morpholinopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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